molecular formula C6H18Cl3N3 B6174514 rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride CAS No. 26251-48-9

rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride

Cat. No. B6174514
CAS RN: 26251-48-9
M. Wt: 238.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,3S,5S)-cyclohexane-1,3,5-triamine trihydrochloride (RCTT) is an organic compound that has been used in various scientific research applications. It is a cyclic amine with three nitrogen atoms in the ring, and is known as a chiral molecule due to its three stereogenic centers. RCTT has been used in a variety of laboratory experiments due to its unique structure, and has been studied for its biochemical and physiological effects in various organisms.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride involves the conversion of cyclohexanone to cyclohexane-1,3-dione followed by the reaction with ammonia to form rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine. The trihydrochloride salt is then formed by reacting the amine with hydrochloric acid.

Starting Materials
Cyclohexanone, Ammonia, Hydrochloric acid

Reaction
Cyclohexanone is converted to cyclohexane-1,3-dione by reaction with potassium hydroxide and oxygen., Cyclohexane-1,3-dione is then reacted with ammonia in the presence of a catalyst such as Raney nickel to form rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine., The amine is then reacted with hydrochloric acid to form the trihydrochloride salt of rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine.

Scientific Research Applications

Rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride has been used in a variety of scientific research applications. It has been used as a chiral catalyst in organic synthesis, and as a chiral ligand in asymmetric catalysis. It has also been used in the study of enzyme-mediated reactions and in the study of chiral recognition in proteins. Additionally, rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride has been used in the study of the structure and function of membrane proteins, such as ion channels.

Mechanism Of Action

Rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride acts as a chiral ligand, binding to proteins in a specific orientation. This binding is mediated by hydrogen bonding and hydrophobic interactions, and is affected by the stereochemistry of the molecule. rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride has also been shown to interact with metal ions, such as zinc, copper, and iron, which can affect its binding to proteins.

Biochemical And Physiological Effects

Rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride has been shown to affect the activity of several enzymes, including cytochrome P450 and choline esterase. It has also been shown to affect the activity of ion channels, such as the potassium channel Kv1.1. Additionally, rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride has been shown to affect the expression of several genes, including those involved in the regulation of cell growth and differentiation.

Advantages And Limitations For Lab Experiments

The main advantage of using rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride in laboratory experiments is its chiral nature, which allows for the study of enantioselective reactions. Additionally, rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride is relatively stable and can be stored at room temperature. However, rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride is not as widely available as some other compounds, and its synthesis can be complicated.

Future Directions

There are several potential future directions for research involving rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride. These include further studies of its mechanism of action, its biochemical and physiological effects, and its use as a chiral ligand in asymmetric catalysis. Additionally, further studies of its use in the study of membrane proteins, such as ion channels, could be conducted. Finally, rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride could be used in the development of new drugs and drug delivery systems, as well as in the development of new materials for use in a variety of applications.

properties

CAS RN

26251-48-9

Product Name

rac-(1R,3S,5s)-cyclohexane-1,3,5-triamine trihydrochloride

Molecular Formula

C6H18Cl3N3

Molecular Weight

238.6

Purity

95

Origin of Product

United States

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